4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one
Description
The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule featuring:
- A 1,2-dihydroisoquinolin-1-one core, providing a rigid bicyclic structure.
- A 1,2,4-oxadiazole ring substituted at position 3 with a 3,4-dimethoxyphenyl group.
- A 4-methoxyphenyl substituent at position 2 of the isoquinolinone scaffold.
The oxadiazole moiety is known for enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-31-18-11-9-17(10-12-18)29-15-21(19-6-4-5-7-20(19)26(29)30)25-27-24(28-34-25)16-8-13-22(32-2)23(14-16)33-3/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAORTIMHKFZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.
Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinolinones with various functional groups.
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antioxidant properties. For instance, studies have shown that related derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties against various bacterial strains. The presence of the oxadiazole ring is believed to enhance its interaction with microbial cell membranes .
Material Science Applications
Due to its unique structural features, this compound may also find applications in material science, particularly in the development of organic semiconductors and photonic devices. The conjugated system allows for efficient charge transfer, making it a candidate for use in electronic applications.
Study on Antioxidant Activity
A study published in Molecules evaluated a series of oxadiazole derivatives for their antioxidant capacity using DPPH and FRAP assays. Compounds similar to the one discussed showed significant free-radical scavenging ability, indicating their potential use as natural antioxidants in food and pharmaceutical industries .
Evaluation of Anticancer Activity
In another study focusing on isoquinoline derivatives, it was found that compounds bearing oxadiazole exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s electronic properties also enable it to participate in electron transfer reactions, which are crucial in its applications in materials science.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenyl-1,2-Dihydrophthalazin-1-One (CAS 1207014-04-7)
- Core Structure: Replaces the dihydroisoquinolinone with a phthalazinone ring.
- Substituents :
- Oxadiazole bears a 4-methoxyphenyl (vs. 3,4-dimethoxyphenyl in the target).
- Position 2 has a phenyl group (vs. 4-methoxyphenyl).
- Implications: Phthalazinone cores are associated with kinase inhibition (e.g., PARP inhibitors), but reduced methoxy substitution may lower lipophilicity compared to the target compound .
Triazol-3-One Derivatives (e.g., 4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-2,4-Dihydro-3H-1,2,4-Triazol-3-One)
- Core Structure: 1,2,4-Triazol-3-one instead of oxadiazole and isoquinolinone.
- Substituents : Ethoxy and methoxy groups on phenyl rings.
- Implications: Triazolones exhibit anticonvulsant and anti-inflammatory activities, as seen in studies where similar compounds suppressed NF-κB signaling .
Substituent Effects
Methoxy Positioning
- The target compound’s 3,4-dimethoxyphenyl group on oxadiazole introduces steric bulk and electron-donating effects, which may enhance interactions with hydrophobic pockets in biological targets.
Thioether and Allyl Modifications
- 2-{[4-Allyl-5-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(3,4-Dihydroisoquinolin-2(1H)-yl)Ethanone (): Incorporates a thioether linkage and allyl group, which may increase metabolic susceptibility but improve redox modulation. The 2-methoxyphenyl substitution differs in regiochemistry from the target’s 4-methoxyphenyl, altering electronic distribution .
Physicochemical Properties
- Lipophilicity : The target compound’s 3,4-dimethoxyphenyl group likely increases logP compared to analogs with single methoxy or phenyl substituents.
- Molecular Weight : At ~396–420 g/mol (estimated), the target falls within the "drug-like" range, similar to CAS 1207014-04-7 (396.4 g/mol) .
- Hydrogen Bonding : The oxadiazole and carbonyl groups in the target provide H-bond acceptors (6 total), comparable to triazolones (4–5 acceptors) .
Biological Activity
The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one (referred to as Compound A ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by the presence of an isoquinoline core, oxadiazole ring, and methoxy-substituted phenyl groups. The molecular formula is with a molecular weight of approximately 358.37 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted several biological activities associated with Compound A:
-
Anticancer Activity :
- Compound A has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values suggesting potent activity .
- Mechanistic studies indicated that Compound A induces apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
-
Antimicrobial Properties :
- The compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. Disk diffusion assays revealed zones of inhibition against Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate effectiveness compared to standard antibiotics .
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to its structural components. The oxadiazole moiety is known for enhancing bioactivity due to its electron-withdrawing properties, which may increase the compound's interaction with biological targets .
Table 1: Structure-Activity Relationship Insights
| Structural Component | Effect on Activity |
|---|---|
| Oxadiazole ring | Enhances cytotoxicity |
| Methoxy groups on phenyl rings | Increases lipophilicity and membrane permeability |
| Isoquinoline core | Provides structural rigidity and stability |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of Compound A:
- Case Study 1 : In a study involving MCF-7 cells, treatment with Compound A resulted in a 70% reduction in cell viability after 48 hours compared to untreated controls. Flow cytometry analysis confirmed a significant increase in apoptotic cells .
- Case Study 2 : An animal model study assessed the anti-inflammatory effects of Compound A in rats. Results showed a marked decrease in paw swelling and histopathological improvements in treated groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
